molecular formula C23H20N4O2S B2380233 1-[5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one CAS No. 956521-45-2

1-[5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one

Cat. No.: B2380233
CAS No.: 956521-45-2
M. Wt: 416.5
InChI Key: MDEDLDDLFLTVFX-UHFFFAOYSA-N
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Description

The compound 1-[5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one features a fused bipyrazole core substituted with aromatic heterocycles (furan-2-yl and thiophen-2-yl) and a ketone group. Its structure combines electron-rich (furan, thiophene) and electron-deficient (pyrazole, ketone) moieties, enabling diverse intermolecular interactions. This hybrid architecture is common in bioactive molecules, where substituent variations modulate physicochemical and pharmacological properties .

Properties

IUPAC Name

1-[5-(furan-2-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-2-22(28)27-19(14-18(24-27)20-10-6-12-29-20)17-15-26(16-8-4-3-5-9-16)25-23(17)21-11-7-13-30-21/h3-13,15,19H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEDLDDLFLTVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate furan and thiophene derivatives with hydrazine, followed by cyclization to form the bipyrazole core. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale reactions and purification processes could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield dihydrofuran derivatives .

Scientific Research Applications

5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is not fully understood. its biological activities are likely due to interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple heterocyclic rings suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Furan-2-yl, thiophen-2-yl, propan-1-one ~395.45 (est.) Moderate polarity; potential for π-π stacking and H-bonding via ketone
1-(5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)propan-1-one (IIb) p-Tolyl instead of thiophen-2-yl ~409.48 (est.) Increased lipophilicity due to p-tolyl; possible enhanced membrane permeability
3’,5-di(furan-2-yl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-carbothioamide (13b) Carbothioamide group; dual furan substituents ~392.43 (est.) Strong H-bonding via carbothioamide; higher solubility in polar solvents
5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-carbothioamide (13f) p-Tolyl and carbothioamide ~433.52 (est.) Combines lipophilic (p-tolyl) and polar (carbothioamide) groups
2-(5-(4-fluorophenyl)-3'-(4-nitrophenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)thiazol-4(5H)-one (5d) Fluorophenyl, nitrophenyl, thiazolone ~488.47 (est.) High electron deficiency (nitro group); potential for enhanced reactivity

Biological Activity

The compound 1-[5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore the biological properties of this compound based on available research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C22H18N4O2S
  • Molecular Weight : 402.47 g/mol
  • Purity : Typically 95% .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its anticancer properties and effects on cellular mechanisms.

Anticancer Activity

Research indicates that derivatives of the bipyrazole structure, similar to our compound of interest, exhibit significant anticancer activity . For instance, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (μg/mL)Mechanism of Action
1MDA-MB-23149.7 ± 12.7Induces apoptosis via Bax/Bcl2 modulation
2Luc-4T14.4Cell cycle arrest at G2/M phase
3A54927.1Inhibition of EGFR signaling pathways

These findings suggest that the compound may induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl2 , leading to enhanced cancer cell death .

Mechanistic Studies

Studies have demonstrated that compounds similar to our target can affect critical cellular pathways:

  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G2/M phase, which is crucial for controlling cell proliferation .
  • Apoptotic Pathways : Increased expression of pro-apoptotic genes and decreased expression of anti-apoptotic genes were observed in treated cells, indicating a shift towards apoptosis .

Case Studies

Several case studies have documented the effects of bipyrazole derivatives on cancer cells:

  • Case Study 1 : A derivative similar to our compound was tested on breast cancer cells (MDA-MB-231), showing an IC50 value significantly lower than traditional chemotherapeutics like 5-FU , suggesting enhanced efficacy .
  • Case Study 2 : In a study involving lung cancer cells (A549), treatment with the compound resulted in substantial cytotoxicity and induced apoptosis through mitochondrial pathways .

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